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molecular formula C21H27N3O2 B8553605 N-Tert-butyl-6-morpholin-4-YL-4-O-tolyl-nicotinamide

N-Tert-butyl-6-morpholin-4-YL-4-O-tolyl-nicotinamide

Cat. No. B8553605
M. Wt: 353.5 g/mol
InChI Key: QADHVYALIKAFKD-UHFFFAOYSA-N
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Patent
US06297375B1

Procedure details

A mixture of 6.0 g (16.5 mMol) N-tert.-butyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide and 12 ml (185 mMol) methanesulfonic acid was stirred at 100° C. for 5 hours, then poured on ice. The aqueous phase was extracted with tert.-butyl-methylether, brought to pH =10 with NaOH aq. 28% and extracted further with tert.-butyl-methylether. The second organic extracts were dried (Na2SO4) and concentrated to yield 4.75 g (96%) 6-morpholin-4-yl-4-o-tolyl-nicotinamide as a light beige crystalline foam.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][C:6](=[O:26])[C:7]1[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])=[CH:11][C:10]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[N:9][CH:8]=1)(C)(C)C.CS(O)(=O)=O>>[N:20]1([C:10]2[CH:11]=[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[CH3:19])[C:7]([C:6]([NH2:5])=[O:26])=[CH:8][N:9]=2)[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)NC(C1=CN=C(C=C1C1=C(C=CC=C1)C)N1CCOCC1)=O
Name
Quantity
12 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with tert.-butyl-methylether
EXTRACTION
Type
EXTRACTION
Details
extracted further with tert.-butyl-methylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The second organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CCOCC1)C1=NC=C(C(=O)N)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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